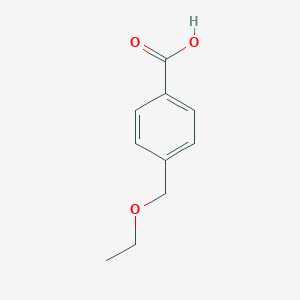

4-Ethoxymethyl-benzoic acid

Descripción general

Descripción

4-Ethoxymethyl-benzoic acid is a useful research compound. Its molecular formula is C10H12O3 and its molecular weight is 180.2 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 210358. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Thermochemical Properties and Energetics

The experimental study on the standard molar enthalpies of formation of crystalline 4-ethoxymethyl-benzoic acid, among others, highlights its significance in understanding the enthalpic effects of introducing an alkoxy chain into the benzoic acid ring. The measured values for this compound at 298.15 K, including its standard molar enthalpy of formation in the crystalline and gaseous phases, are interpreted in terms of structural contributions, providing insights into the energetics of substituted benzoic acids. This research is crucial for the detailed thermochemical analysis of benzoic acid derivatives, offering foundational data for further studies in chemical thermodynamics and material science (M. R. D. Silva, Ana Ferreira, & Fabrice M. Maciel, 2010).

Synthesis and Luminescent Properties

Research on the synthesis and crystal structures of lanthanide 4-benzyloxy benzoates, including derivatives like this compound, explores their luminescent properties. The influence of electron-withdrawing and donating groups on these properties was tested, providing valuable insights into the photophysical characteristics of these compounds. Such studies are pivotal for developing new materials with potential applications in lighting, displays, and biological imaging, showcasing the diverse applications of this compound in material science and optical engineering (S. Sivakumar, M. Reddy, A. Cowley, & K. Vasudevan, 2010).

Antimicrobial Activity

The antimicrobial activity of new derivatives of benzoic acids, including compounds structurally related to this compound, was assessed against various bacterial and fungal strains. This study highlights the potential of such compounds in developing new antimicrobial agents, contributing to the ongoing search for effective treatments against resistant microbial strains. Understanding the specific activities and mechanisms of action of these derivatives can pave the way for novel drug development and therapeutic applications (O. Drăcea et al., 2010).

Analytical Chemistry Applications

A method based on headspace-isotope dilution GC-MS for the quantitative analysis of methoxyl and ethoxyl groups in lignin demonstrates the analytical applications of this compound. This approach, involving isotopically labeled internal standards such as 4-(ethoxy-d5)-benzoic acid, offers a robust method for determining the content of methoxyl and ethoxyl groups in lignin. Such analytical techniques are crucial for research in polymer chemistry and material science, providing precise quantification methods for complex natural polymers (I. Sumerskii et al., 2017).

Safety and Hazards

4-Ethoxymethyl-benzoic acid is classified under the GHS07 hazard class . It can cause skin irritation, serious eye damage, and may cause damage to organs through prolonged or repeated exposure if inhaled . Safety precautions include avoiding breathing its dust, fume, gas, mist, vapors, or spray, and avoiding contact with skin and eyes .

Mecanismo De Acción

Target of Action

The primary target of 4-(ethoxymethyl)benzoic acid is foodborne pathogenic bacteria, with Pseudomonas aeruginosa being the most susceptible .

Mode of Action

The compound exhibits potential antioxidant and free radical scavenging properties, which contribute to its antibacterial activities . It seems to increase intracellular superoxide dismutase (SOD), leading to an increase in oxidative stress in the targeted pathogens . This oxidative stress can cause cell wall damage and cell burst .

Biochemical Pathways

It’s known that benzoic acid, a related compound, is conjugated to glycine in the liver and excreted as hippuric acid . This suggests that 4-(ethoxymethyl)benzoic acid might also be metabolized through similar pathways.

Pharmacokinetics

It’s worth noting that benzoic acid, a structurally similar compound, is known to be conjugated to glycine in the liver and excreted as hippuric acid

Result of Action

The action of 4-(ethoxymethyl)benzoic acid results in the inhibition of growth in certain pathogenic bacteria, such as Pseudomonas aeruginosa . The compound’s antioxidant properties may also contribute to its antibacterial activity .

Propiedades

IUPAC Name |

4-(ethoxymethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-2-13-7-8-3-5-9(6-4-8)10(11)12/h3-6H,2,7H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSNKLGMYKSJLHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80308894 | |

| Record name | 4-Ethoxymethyl-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80308894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146781-28-4 | |

| Record name | 4-(Ethoxymethyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=146781-28-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ethoxymethyl-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80308894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ETHOXYMETHYL-BENZOIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2E)-2-butenoyl]-2-methylaziridine](/img/structure/B131421.png)